
d-Camphoric acid
Overview
Description
Camphoric acid is a diacid, generally prepared by the oxidation of terpene (+)-camphor. It can be used as a chirality inducing agent in some organic reactions.
(1R,3S)-Camphoric Acid is used primarily as a reagent in syntheses of crystalline structures. It is used in the preparation of polymeric transition metal dipyridylamine D-camphorate complexes.
Mechanism of Action
d-Camphoric acid, also known as (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a white crystallisable substance obtained from the oxidation of camphor . It exists in three optically different forms; the dextrorotatory one is obtained by the oxidation of dextrorotatory camphor and is used in pharmaceuticals .
Target of Action
It’s structurally similar compound, camphor, is known to have a wide range of targets, especially in plants .
Mode of Action
It’s structurally similar compound, camphor, is known to interact with its targets to exert antipruritic and anti-infective effects .
Biochemical Pathways
It can be inferred that it might be involved in the oxidation processes, given that it is obtained from the oxidation of camphor .
Pharmacokinetics
It’s structurally similar compound, camphor, is known to have a rapid onset of toxic effects when ingested .
Result of Action
It’s structurally similar compound, camphor, is known to have antipruritic and anti-infective effects when used topically .
Biological Activity
d-Camphoric acid, a bicyclic compound derived from camphor, has garnered interest in the scientific community due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antiviral and cytotoxic effects, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the chemical formula and is noted for its two carboxylic acid functional groups located at the first and third carbon atoms of the cyclopentane ring. Its structure enables unique interactions in biological systems, making it a subject of various synthetic modifications aimed at enhancing its biological activity.
Synthesis of Derivatives
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities. For instance, imides derived from this compound have been synthesized with good yields, and their cytotoxicity and antiviral activities have been evaluated. One study reported the synthesis of several this compound imides, demonstrating significant antiviral activity against different strains of influenza, including H1N1 and H3N2 viruses .
Antiviral Activity
The antiviral potential of this compound derivatives has been highlighted in various studies. A table summarizing the antiviral activity of synthesized compounds against influenza viruses is provided below:
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
This compound Imide 1 | > 1118 | 18 ± 2 |
Rimantadine | 374 ± 26 | 61 ± 5 |
Amantadine | 329 ± 21 | 60 ± 7 |
These results indicate that while this compound derivatives show promise, they may not be as potent as established antiviral agents like rimantadine and amantadine .
Cytotoxicity
Cytotoxicity studies have revealed that certain derivatives exhibit selective toxicity towards cancer cell lines. For example, compounds synthesized from this compound showed varying degrees of cytotoxic effects, with some displaying significant activity against specific cancer types. This suggests that further exploration into the structure-activity relationship (SAR) of these compounds could yield promising candidates for cancer therapy .
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled study, researchers synthesized a series of this compound imides and tested their antiviral efficacy against H1N1 influenza virus. The most effective compound demonstrated an IC50 value significantly lower than that of standard antiviral drugs, indicating its potential as a lead compound for further development .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound derivatives on human breast cancer cell lines. The study found that specific modifications to the d-camphoric structure enhanced its ability to induce apoptosis in cancer cells, suggesting pathways for therapeutic intervention .
Scientific Research Applications
Applications in Materials Science
2.1 Metal-Organic Frameworks (MOFs)
d-Camphoric acid is extensively utilized as a ligand in the synthesis of homochiral metal-organic frameworks. These frameworks are crucial for applications in gas storage, separation processes, and catalysis due to their tunable porosity and high surface area.
- Chiral Recognition: The ability of this compound to form stable complexes with metal ions allows for the development of materials capable of chiral recognition and separation. For instance, it has been used to synthesize a variety of chiral MOFs that exhibit selective adsorption properties for enantiomers .
Table 1: Properties of this compound-Based MOFs
Property | Value |
---|---|
Ligand Type | Chiral Dicarboxylate |
Stability | High |
Surface Area | Varies (up to 1000 m²/g) |
Applications | Gas Storage, Catalysis |
2.2 Chiral Induction in Crystallization
Recent studies have highlighted the role of this compound as a chiral induction agent in asymmetric crystallization processes. It facilitates the formation of chiral crystals from achiral precursors, which is essential for synthesizing enantiopure compounds .
Applications in Organic Synthesis
3.1 Synthesis of Chiral Ligands
This compound serves as a precursor for synthesizing various chiral ligands used in asymmetric synthesis. Its derivatives have been employed to create ligands that enhance the selectivity and efficiency of catalytic reactions.
- Case Study: A study demonstrated the successful synthesis of N-heterocyclic amides from this compound, showcasing its potential in developing antiviral agents .
Table 2: Derivatives Synthesized from this compound
Derivative Type | Yield (%) | Application |
---|---|---|
N-Heterocyclic Amides | 70 | Antiviral Activity |
Chiral Ligands | 85 | Asymmetric Catalysis |
Applications in Medicinal Chemistry
4.1 Antiviral Activity
Research indicates that this compound and its derivatives exhibit significant antiviral activity. Studies have shown that compounds derived from this compound can inhibit viral replication, making them potential candidates for drug development .
Properties
IUPAC Name |
(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHULWDVZXLIL-LDWIPMOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021163, DTXSID60883316 | |
Record name | DL-Camphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3S)-(+)-Camphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | d-Camphoric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20523 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000151 [mmHg] | |
Record name | d-Camphoric acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20523 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5394-83-2, 124-83-4 | |
Record name | Camphoric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5394-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Camphoric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | d-Camphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camphoric acid [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Camphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3S)-(+)-Camphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-camphoric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMPHORIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K0C7JGCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CAMPHORIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77RM1CSD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of d-camphoric acid?
A1: The molecular formula of this compound is C10H16O4. Its molecular weight is 196.24 g/mol.
Q2: What are some key spectroscopic features of this compound?
A2: IR spectroscopy: Strong absorptions for the carboxylic acid O–H stretch (∼3000 cm-1) and the carbonyl C=O stretch (∼1700 cm-1) are characteristic. * NMR spectroscopy:* Distinct signals for the various proton environments in the bicyclic camphor skeleton are observed.
Q3: How does this compound contribute to the thermal stability of coordination polymers?
A3: The rigid bicyclic structure of D-Cam introduces steric constraints, limiting conformational flexibility in the resulting frameworks. This rigidity, along with strong coordination bonds with metal ions, contributes to the high thermal stability observed in many D-Cam-based coordination polymers. [, , , ]
Q4: Can this compound-based materials be used in catalysis?
A5: While this compound itself is not a catalyst, its incorporation into MOFs can create chiral environments suitable for enantioselective catalysis. The potential of these materials as heterogeneous catalysts is an active area of research. [, ]
Q5: Are there examples of D-Cam-based materials used for enantioseparation?
A6: Yes, a porous chiral InH(D-C10H14O4)2 framework, constructed from D-(+)-camphoric acid, was successfully used as a stationary phase in gas chromatography for the enantioseparation of various racemic mixtures. [] Additionally, a Co(D-Cam)1/2(bdc)1/2(tmdpy) MOF (bdc = 1,4-benzenedicarboxylic acid, tmdpy = 4,4′-trimethylenedipyridine) demonstrated enhanced enantioseparations when combined with peramylated β-cyclodextrins in gas chromatography. []
Q6: Have computational methods been used to study this compound systems?
A7: Yes, density functional theory (DFT) calculations have been employed to investigate the different molecular conformations of ligands containing the this compound moiety. These studies provide valuable insights into the structural features and electronic properties of these ligands, which can influence their coordination behavior and ultimately the properties of the resulting materials. []
Q7: How does modifying the structure of this compound affect its coordination behavior?
A8: While this compound typically acts as a bridging ligand through its two carboxylate groups, variations in its coordination modes have been observed. These variations can be influenced by factors such as the choice of metal ions, the presence of auxiliary ligands, and reaction conditions. [, , , , ]
Q8: How stable are this compound-based materials under different conditions?
A9: The stability of these materials is highly dependent on the specific metal ions used, the auxiliary ligands present, and the overall framework structure. Some D-Cam-based MOFs have demonstrated remarkable stability under harsh conditions, including exposure to high temperatures, acidic or basic solutions, and various solvents. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.